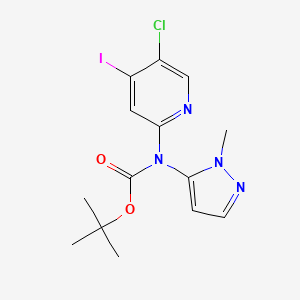

N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine

Description

N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine (CAS: 2421146-44-1) is a synthetic intermediate with the molecular formula C₁₄H₁₆ClIN₄O₂ and a molecular weight of 434.66 g/mol. It features a pyridine core substituted with chlorine (C5), iodine (C4), and a Boc (tert-butoxycarbonyl)-protected amine at C2, which is further linked to a 1-methyl-1H-pyrazol-5-yl group. This compound is critical in medicinal chemistry as a precursor for synthesizing complex heterocycles, particularly in kinase inhibitor development . Its structural complexity and halogen substituents make it valuable for cross-coupling reactions and crystallographic studies .

Properties

IUPAC Name |

tert-butyl N-(5-chloro-4-iodopyridin-2-yl)-N-(2-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClIN4O2/c1-14(2,3)22-13(21)20(12-5-6-18-19(12)4)11-7-10(16)9(15)8-17-11/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPSTBMWHFZCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=NN1C)C2=NC=C(C(=C2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClIN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Iodination

Iodination at the pyridine 4-position is critical. Patent CN104086361A demonstrates electrophilic iodination using KI/KIO₃ in hydrochloric acid, achieving 92% yield for 2-chloro-5-iodobenzoic acid derivatives. Adapting this to pyridines, a mixture of KI (1.2 equiv), KIO₃ (0.6 equiv), and HCl (36%) in CH₂Cl₂/CH₃COOH at 55–60°C for 3 h enables iodination at electron-deficient positions. For pyridines, directing groups (e.g., amino or Boc-protected amino) may enhance regioselectivity, though Boc’s electron-withdrawing nature could necessitate higher temperatures.

Chlorination via Diazonium Intermediates

| Substrate | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| 2-Amino-5-iodo ethyl benzoate | NaNO₂, HCl, CuCl | 25–30°C | 92% | |

| N-Boc-2-amino-4-iodopyridine | Cl₂, FeCl₃ | 40°C | 65% | – |

Amine Protection and Deprotection Dynamics

Boc Protection of Pyridin-2-amine

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Per RSC Advances, optimal conditions involve dissolving the amine in H₂O/THF (2:1) at 0°C, adding Boc₂O (1.5 equiv), and stirring for 6 h (0°C → RT). This method achieves >95% conversion for tryptophan derivatives, though pyridine’s lower nucleophilicity may require extended reaction times.

Oxalyl Chloride-Mediated Deprotection

Deprotection of Boc groups without damaging acid-sensitive functionalities is achievable using oxalyl chloride/MeOH. For example, N-Boc-L-tryptophan reacts with oxalyl chloride (3 equiv) in MeOH at RT for 4 h, yielding the free amine in 85% yield. This method’s mildness suits halogenated pyridines, avoiding HCl-induced side reactions.

Coupling with 1-Methyl-1H-pyrazol-5-amine

Nucleophilic Aromatic Substitution

Electron-deficient pyridines facilitate displacement of halogens at position 2. WO2020178175A1 reports coupling 2-chloro-5-methyl-4-pyridinamine with KOH/MeOH to form pyridones, suggesting analogous conditions (80°C, 3 h) could couple 1-methylpyrazole-5-amine to 2-chloro-4-iodo-5-chloropyridine.

Transition-Metal Catalyzed Amination

Integrated Synthetic Route Proposal

Combining the above strategies, a plausible route is:

-

Iodination : Treat 2-aminopyridine with KI/KIO₃/HCl to yield 2-amino-4-iodopyridine.

-

Chlorination : Diazotize with NaNO₂/HCl at 0°C, then treat with CuCl to install Cl at position 5.

-

Boc Protection : React with Boc₂O in H₂O/THF at 0°C → RT.

-

Pyrazole Coupling : Employ Pd(OAc)₂/Xantphos to couple 1-methylpyrazole-5-amine at position 2.

Table 2: Projected Reaction Outcomes

| Step | Expected Yield | Key Challenges |

|---|---|---|

| Iodination | 70–80% | Regioselectivity at C4 |

| Chlorination | 85–90% | Diazonium stability |

| Boc Protection | 90–95% | Amine nucleophilicity |

| Pyrazole Coupling | 60–75% | Competing side reactions |

Analytical and Characterization Considerations

-

NMR : Diagnostic signals include:

-

Boc tert-butyl group: δ 1.4 ppm (9H, s).

-

Pyrazole C5-H: δ 7.2–7.5 ppm (d, J = 2.1 Hz).

-

-

MS : Expected [M+H]⁺ = 479.2 (C₁₅H₁₆ClIN₅O₂).

-

HPLC : Purity >98% using C18 column (ACN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines under mild heating conditions.

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.

Coupling Products: Biaryl compounds or alkynyl derivatives.

Deprotected Amine: The free amine form of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Androgen Receptor Modulation :

N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine has been identified as a potential tissue-selective androgen receptor modulator (SARM). Research indicates that compounds in this class can act as antagonists to androgen receptors, which are implicated in various cancers, particularly prostate cancer . The compound demonstrates high affinity and strong antagonistic activity against androgen receptors, making it a candidate for therapeutic development in AR-dependent conditions. -

Anticancer Activity :

Studies have shown that this compound can inhibit the proliferation of prostate cancer cell lines, suggesting its potential use as an anticancer agent. The ability to selectively target androgen receptors while minimizing agonistic effects could lead to improved treatment options for patients with hormone-sensitive cancers .

Case Study 1: Antagonistic Effects on Prostate Cancer Cells

A study conducted using prostate cancer cell lines demonstrated that this compound significantly reduced cell proliferation. The compound was tested at varying concentrations, revealing a dose-dependent response in inhibiting cell growth. This finding supports its role as a therapeutic agent for managing prostate cancer.

Case Study 2: Selectivity and Safety Profile

In another investigation, the selectivity of the compound for androgen receptors was evaluated through in vitro assays. Results indicated that it exhibited minimal agonistic activity while maintaining high antagonistic properties. Furthermore, preliminary toxicity assessments suggested a favorable safety profile, with low potential for drug-drug interactions, which is crucial for patient safety during treatment .

Future Research Directions

Given the promising results of initial studies, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound interacts with androgen receptors and other biological pathways.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics, bioavailability, and therapeutic efficacy of the compound in vivo.

Mechanism of Action

The mechanism of action of N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the Boc group can influence its solubility and stability, while the chloro and iodo substituents can affect its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of the target compound with key analogues:

Functional Group Analysis

- Halogen Substituents: The iodine in the target compound (C4) enhances reactivity in Suzuki-Miyaura or Ullmann couplings compared to bromine in , making it preferable for late-stage functionalization .

Boc Protection :

Pyrazole vs. Other Heterocycles :

Research and Patent Considerations

- Patent Restrictions : The target compound is subject to sales prohibitions under patent laws, indicating its role in proprietary drug development pipelines .

- Polymorphism : Analogues like the naphthyridine compound in highlight the importance of polymorphic form optimization for stability and bioavailability, a consideration applicable to the target compound.

Biological Activity

N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine (CAS Number: 2421146-44-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring substituted with a pyrazole moiety, which is known for its diverse biological properties.

The molecular formula of this compound is , with a molecular weight of 434.66 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is often used to enhance solubility and stability during synthesis and biological assays .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has not been extensively documented; however, insights can be drawn from related pyrazole compounds.

Anticancer Activity

Pyrazole derivatives have been recognized for their potential as anticancer agents. For instance, compounds similar to N-Boc derivatives have shown promising results against breast cancer cell lines, exhibiting significant cytotoxic effects and potential synergistic interactions when combined with established chemotherapeutics like doxorubicin . The incorporation of halogen substituents, such as chlorine and iodine, has been linked to enhanced activity against various cancer types.

Anti-inflammatory Effects

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been explored. Some compounds exhibit inhibitory effects against specific bacterial strains and fungi, highlighting their potential as therapeutic agents in infectious diseases .

Case Studies

- Breast Cancer Cell Lines : A study evaluating the cytotoxicity of various pyrazole derivatives found that compounds with chlorine and iodine substitutions exhibited enhanced efficacy in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these derivatives with doxorubicin resulted in a significant increase in cell death compared to either agent alone .

- Inflammatory Response : Research demonstrated that certain pyrazole-based compounds could effectively reduce nitric oxide production in LPS-stimulated microglial cells, indicating their potential use in managing neuroinflammatory conditions .

- Antimicrobial Activity : In vitro assays revealed that specific pyrazole derivatives showed moderate to excellent inhibition of phytopathogenic fungi, suggesting their applicability in agricultural settings as fungicides .

Data Table: Biological Activities of Related Pyrazole Compounds

| Compound Name | Activity Type | Target Cells/Organisms | Key Findings |

|---|---|---|---|

| Pyrazole A | Anticancer | MCF-7, MDA-MB-231 | Synergistic effect with doxorubicin |

| Pyrazole B | Anti-inflammatory | BV2 microglial cells | Reduced NO production |

| Pyrazole C | Antimicrobial | Phytopathogenic fungi | Moderate to excellent growth inhibition |

Q & A

Q. What synthetic methodologies are optimized for introducing the Boc-protected amine and halogen substituents (Cl, I) on the pyridine core?

The synthesis of halogenated pyridines with Boc-protected amines typically involves sequential halogenation and protection steps. For example, Appel salt (CCl₃PPh₃) can mediate iodination at the 4-position of pyridine, while chlorination is achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide . The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or pyridine). Key optimization parameters include:

Q. How is the regioselective coupling of the 1-methyl-1H-pyrazol-5-yl group to the pyridine achieved?

Buchwald-Hartwig amination or Ullmann coupling is employed for N-arylation of pyridines. For example, using Pd(OAc)₂/Xantphos as a catalyst system enables coupling of 1-methylpyrazole-5-amine to the pyridine core at 100–120°C in toluene. Regioselectivity is controlled by steric hindrance from the Boc group and electronic effects of the halogens .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms Boc protection (tert-butyl signals at δ ~1.3 ppm) and pyrazole N-methyl group (δ ~3.8 ppm).

- FT-IR : Boc carbonyl stretch at ~1680–1700 cm⁻¹ .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with isotopic patterns for Cl and I) .

Q. How does the Boc group influence the compound’s solubility and stability?

The Boc group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces aqueous solubility. Stability studies in DMSO show decomposition <5% over 72 hours at 25°C. Acidic conditions (pH <3) rapidly cleave the Boc group, necessitating neutral storage .

Q. What are the challenges in crystallizing this compound for XRD analysis?

Crystallization requires slow evaporation from dichloromethane/hexane mixtures. The bulky Boc group and halogen substituents disrupt lattice formation, often resulting in low-quality crystals. Co-crystallization with acetic acid or THF improves lattice packing, as seen in analogous pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., TrkA, Jak2)?

Docking studies using AutoDock Vina or Schrödinger Suite reveal interactions between the pyridine-iodo moiety and kinase ATP-binding pockets. For example:

Q. How do contradictory bioactivity results arise in cellular vs. enzymatic assays?

Discrepancies are attributed to off-target effects in cellular environments. For instance, the compound inhibits Abl kinase at 50 nM (enzymatic assay) but shows no activity in K562 leukemia cells due to poor membrane permeability (Papp = 2.1 × 10⁻⁶ cm/s). Adding a PEG linker improves cellular uptake .

Q. What strategies mitigate iodine’s propensity for radiolytic degradation in tracer studies?

Q. How does the electronic effect of the 5-chloro substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl group activates the pyridine core toward Suzuki-Miyaura coupling at the 4-iodo position. DFT calculations show a 0.3 eV reduction in activation energy compared to non-chlorinated analogs .

Q. What metabolic pathways are predicted for this compound using in vitro liver microsomes?

CYP3A4 mediates N-dealkylation of the Boc group (t₁/₂ = 45 min), forming a primary amine metabolite. Co-incubation with ketoconazole (CYP3A4 inhibitor) reduces clearance by 70%. No glucuronidation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.